![molecular formula C12H11FN2O2S B11172703 4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide](/img/structure/B11172703.png)
4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide is a chemical compound with a molecular formula of C12H11FN2O2S. This compound is known for its unique structural properties, which include a fluorine atom attached to a benzene ring and a sulfonamide group linked to a pyridine ring. These structural features make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 6-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfonamide group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Properties
Molecular Formula |
C12H11FN2O2S |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H11FN2O2S/c1-9-3-2-4-12(14-9)15-18(16,17)11-7-5-10(13)6-8-11/h2-8H,1H3,(H,14,15) |
InChI Key |
OVIDZRSFYMBFTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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